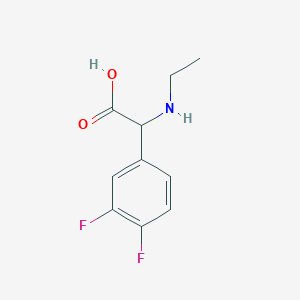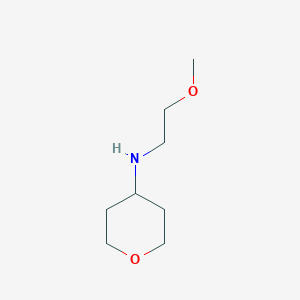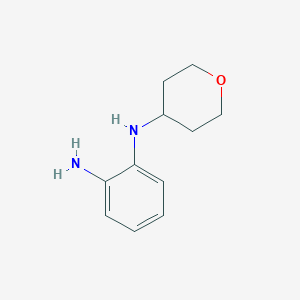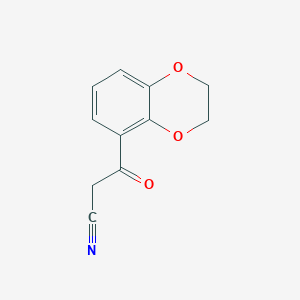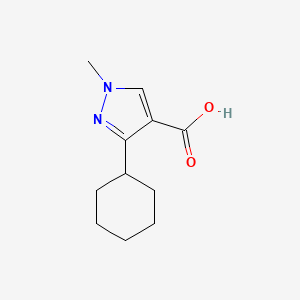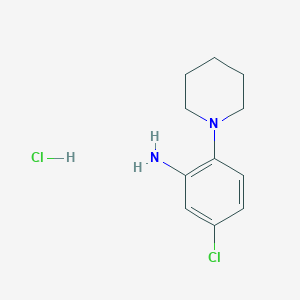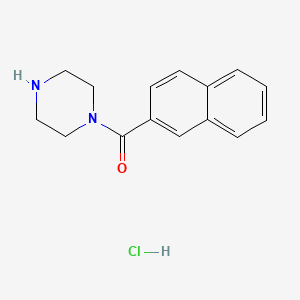
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
描述
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organoboron compound widely used in organic synthesis. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, a method used to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various pharmaceuticals and organic materials.
作用机制
Target of Action
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester compound Boronic esters are generally known to interact with various enzymes and receptors in biological systems, often serving as intermediates in the synthesis of more complex molecules .
Mode of Action
Boronic esters, including this compound, are often used in organic synthesis due to their ability to form carbon-carbon bonds . They can undergo transmetallation with a transition metal catalyst, such as palladium, to form organometallic intermediates. These intermediates can then participate in various types of coupling reactions .
Biochemical Pathways
Boronic esters are known to be involved in various chemical reactions, such as suzuki-miyaura cross-coupling reactions . These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals .
Pharmacokinetics
As a boronic ester, its bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
As a boronic ester, it is likely to be involved in the synthesis of other compounds through coupling reactions . The products of these reactions could have various biological effects, depending on their structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of a suitable catalyst, and the concentrations of the reactants .
生化分析
Biochemical Properties
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. This compound is known to interact with palladium catalysts, enhancing the efficiency of cross-coupling reactions . The nature of these interactions involves the coordination of the boron atom with the active sites of enzymes and proteins, leading to the formation of stable complexes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . This compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases. Additionally, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The boron atom in the compound forms covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. The changes in gene expression result in altered cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These effects are more pronounced in in vitro studies compared to in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are dose-dependent and can be mitigated by adjusting the dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into different metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 also plays a role in its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by ABC transporters, leading to its accumulation in certain cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . These localizations are crucial for its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the esterification of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process. Industrial methods may also involve the use of more robust catalysts and solvents to optimize the reaction.
化学反应分析
Types of Reactions
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
科学研究应用
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific electronic properties.
Medicinal Chemistry: Employed in the synthesis of drug candidates and bioactive molecules.
Biological Studies: Used in the development of probes and sensors for detecting biological molecules.
相似化合物的比较
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be compared with other boronic esters and acids, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
The uniqueness of this compound lies in its stability and reactivity, making it a versatile reagent in organic synthesis.
属性
IUPAC Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBNOTZLRIDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657933 | |
| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302577-73-7 | |
| Record name | Ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302577-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethoxycarbonyl)ethylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)
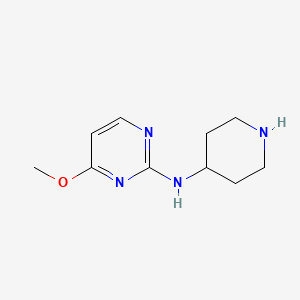
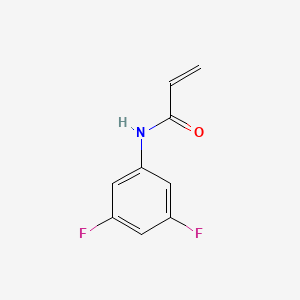


![4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline](/img/structure/B1419003.png)
![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)
